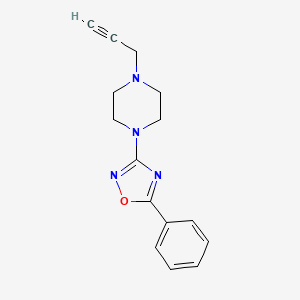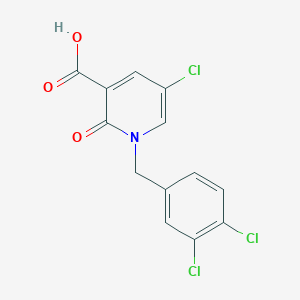
5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with the molecular formula C13H8Cl3NO3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with various substituents. The molecular weight of the compound is 332.57 g/mol .The InChI Code is 1S/C13H8Cl3NO3/c14-9-2-1-7 (3-10 (9)15)5-17-6-8 (13 (19)20)4-11 (16)12 (17)18/h1-4,6H,5H2, (H,19,20) .
Scientific Research Applications
Synthesis Techniques
Researchers have developed numerous synthetic methods to create compounds related to 5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid and its derivatives. For instance, a study by Yuanbiao et al. (2016) presents a rapid synthetic method for a related compound, demonstrating its importance as an intermediate in the production of biologically active compounds like thiazole carboxylic acids (Tu Yuanbiao et al., 2016). Similarly, Neely and Rovis (2014) explored Rh(III)-catalyzed decarboxylative coupling to synthesize substituted pyridines, highlighting the role of carboxylic acids as traceless activating groups in creating highly regioselective 5-substituted pyridines (J. Neely & T. Rovis, 2014).
Coordination Polymers
The reactivity of pyridinecarboxylic acid derivatives toward metal salts has been investigated, leading to the formation of various coordination polymers. Ghosh et al. (2004) demonstrated how pyridine-2,4,6-tricarboxylic acid interacts with Zn(II) salts to form unique coordination polymers and discrete carboxylate-bridged metallomacrocycles, depending on the reaction conditions (S. Ghosh, G. Savitha, & P. K. Bharadwaj, 2004).
Luminescent Materials
Studies on carbon dots and lanthanide coordination polymers demonstrate the potential of pyridinecarboxylic acid derivatives in creating materials with unique photoluminescent properties. Shi et al. (2016) found that certain organic fluorophores derived from pyridinecarboxylic acids are key to the high fluorescence quantum yields of carbon dots, suggesting their utility in expanding applications due to their luminescent origins (Lei Shi et al., 2016). Huang et al. (2018) highlighted the selective sensing capabilities of Ln-metal–organic frameworks based on tetracarboxylic acid molecules related to pyridinecarboxylic acids for detecting Fe3+ ions and polychlorinated benzenes, showcasing their application in environmental monitoring (Jing-Jing Huang et al., 2018).
properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-8-4-9(13(19)20)12(18)17(6-8)5-7-1-2-10(15)11(16)3-7/h1-4,6H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSKFSNMJSLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


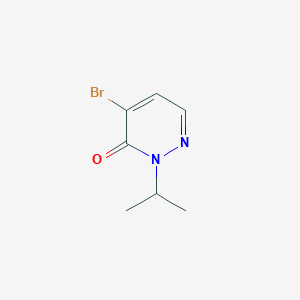

![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)

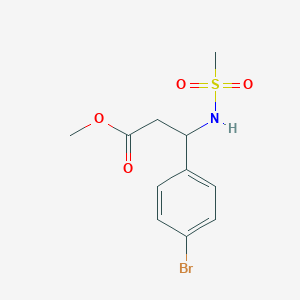
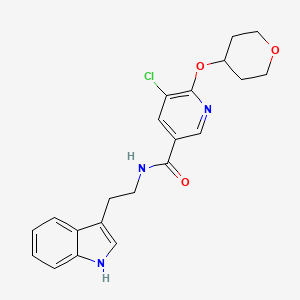
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)
![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)
![4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B2841857.png)
![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)
